1,3-Dimethylimidazolium-2-carboxylate
Overview
Description
1,3-Dimethylimidazolium-2-carboxylate is a zwitterionic compound that has garnered significant interest in the field of green chemistry. It is a halogen-free ionic liquid known for its high catalytic activity and selectivity, particularly in the synthesis of vicinal diols from cyclic carbonates . This compound is characterized by its unique structure, which includes both positive and negative charges within the same molecule, making it a versatile catalyst in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of 1,3-Dimethylimidazolium-2-carboxylate is the synthesis of vicinal diols via the hydrolysis of cyclic carbonates . This compound acts as a catalyst in this process, facilitating the reaction and improving its efficiency .
Mode of Action
This compound interacts with its targets by acting as a halogen-free zwitterionic catalyst . It shows high activity and excellent selectivity for the preparation of ethylene glycol via the hydrolysis of ethylene carbonate . The effects of the ionic liquid structure, the molar ratio of cyclic carbonate to water, and various reaction parameters on the catalytic performance were investigated in detail .
Biochemical Pathways
The compound affects the biochemical pathway involved in the synthesis of vicinal diols from cyclic carbonates . It enhances the efficiency of this process, leading to high yields and selectivities for the production of vicinal diols .
Result of Action
The result of the action of this compound is the efficient synthesis of vicinal diols from cyclic carbonates . It shows high activity and excellent selectivity for the preparation of ethylene glycol via the hydrolysis of ethylene carbonate . The catalyst could be reused over six times without obvious loss of catalytic activity .
Action Environment
The action of this compound is influenced by various factors, including the structure of the ionic liquid, the molar ratio of cyclic carbonate to water, and various reaction parameters . These factors can affect the catalytic performance of the compound .
Biochemical Analysis
Biochemical Properties
1,3-Dimethylimidazolium-2-carboxylate plays a crucial role in biochemical reactions, particularly as a catalyst in the synthesis of vicinal diols from cyclic carbonates . This compound interacts with various enzymes and proteins, facilitating the hydrolysis of cyclic carbonates to produce ethylene glycol with high selectivity and efficiency . The nature of these interactions involves the formation of hydrogen bonds and π-stacking interactions, which stabilize the transition state and enhance the catalytic activity of this compound.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites
Molecular Mechanism
At the molecular level, this compound exerts its effects through a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s zwitterionic nature allows it to form stable complexes with enzymes and proteins, enhancing their catalytic activity . Furthermore, this compound can act as a carboxymethylating or alkylating agent, depending on the reaction conditions, thereby influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability under mild reaction conditions, maintaining its catalytic activity over multiple cycles of use . Prolonged exposure to certain conditions may lead to degradation, affecting its long-term efficacy. Studies have shown that this compound can be reused up to six times without significant loss of activity, highlighting its potential for sustainable applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve the efficiency of biochemical reactions At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in experimental settings
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s role as a catalyst in the hydrolysis of cyclic carbonates highlights its potential to influence key metabolic processes, such as the production of ethylene glycol from ethylene carbonate . Additionally, this compound can participate in carboxymethylation and alkylation reactions, further expanding its biochemical relevance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its catalytic activity and overall efficacy. The zwitterionic nature of this compound allows it to form stable complexes with various biomolecules, aiding in its transport and distribution within biological systems .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is critical for its activity and function, as it allows the compound to interact with key enzymes and proteins involved in biochemical reactions. The formation of hydrogen bonds and π-stacking interactions further stabilizes this compound within these subcellular compartments, enhancing its catalytic efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylimidazolium-2-carboxylate is typically synthesized through the reaction of 1-methylimidazole with dimethyl carbonate. This process involves both N-alkylation and C-carboxylation, resulting in the formation of the zwitterionic compound rather than the anticipated organic salt . The reaction conditions often include moderate temperatures and the use of solvents such as methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up. The use of environmentally benign reagents like dimethyl carbonate aligns with green chemistry principles, minimizing waste and avoiding the use of hazardous substances .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylimidazolium-2-carboxylate undergoes various types of chemical reactions, including:
Hydrolysis: It acts as a catalyst in the hydrolysis of cyclic carbonates to produce vicinal diols.
Decarboxylation: In certain solvent conditions, it can undergo decarboxylation to form 1,3-dimethylimidazolium cation.
Common Reagents and Conditions
Hydrolysis: The hydrolysis reaction typically involves cyclic carbonates and water, with this compound serving as the catalyst.
Decarboxylation: This reaction can occur in mixtures of water and acetonitrile, leading to the formation of the 1,3-dimethylimidazolium cation.
Major Products
Vicinal Diols: The primary products of the hydrolysis reaction catalyzed by this compound are vicinal diols, such as ethylene glycol.
1,3-Dimethylimidazolium Cation: This is the major product formed during the decarboxylation reaction.
Scientific Research Applications
1,3-Dimethylimidazolium-2-carboxylate has a wide range of applications in scientific research, including:
Green Chemistry: Its role as a halogen-free, recyclable catalyst makes it valuable in green chemistry applications, promoting environmentally friendly chemical processes.
Industrial Applications: The compound’s high catalytic activity and selectivity make it suitable for industrial processes that require efficient and sustainable catalysts.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazolium Methyl Carbonate: This compound is an anticipated product in the synthesis of 1,3-Dimethylimidazolium-2-carboxylate but is not formed due to the zwitterionic nature of the latter.
Other Imidazolium-Based Ionic Liquids: Compounds such as 1-ethyl-3-methylimidazolium and 1-butyl-3-methylimidazolium share structural similarities but differ in their specific catalytic properties and applications.
Uniqueness
This compound stands out due to its zwitterionic structure, which imparts unique catalytic properties. Its ability to act as a halogen-free, recyclable catalyst with high activity and selectivity makes it a valuable compound in both academic research and industrial applications .
Properties
IUPAC Name |
1,3-dimethylimidazol-1-ium-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-7-3-4-8(2)5(7)6(9)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESZXGSSISDCNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1C(=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467811 | |
Record name | 1,3-Dimethyl-1H-imidazol-3-ium-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536755-29-0 | |
Record name | 1,3-Dimethyl-1H-imidazol-3-ium-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dimethylimidazolium-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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